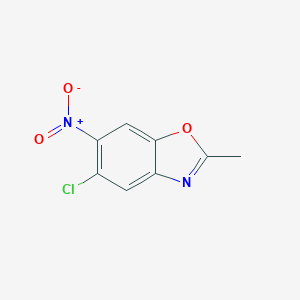

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole

Übersicht

Beschreibung

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is a chemical compound with the molecular formula C8H5ClN2O3 . It has a molecular weight of 212.59 g/mol . The IUPAC name for this compound is 5-chloro-2-methyl-6-nitro-1,3-benzoxazole .

Synthesis Analysis

Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The InChI code for 5-Chloro-2-methyl-6-nitro-1,3-benzoxazole is 1S/C8H5ClN2O3/c1-4-10-6-2-5 (9)7 (11 (12)13)3-8 (6)14-4/h2-3H,1H3 . The Canonical SMILES for this compound is CC1=NC2=CC (=C (C=C2O1) [N+] (=O) [O-])Cl .Physical And Chemical Properties Analysis

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole has a boiling point of 147-149 . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has a topological polar surface area of 71.8 Ų . The compound is a solid-crystal at ambient temperature .Wissenschaftliche Forschungsanwendungen

Basic Properties

“5-Chloro-2-methyl-6-nitro-1,3-benzoxazole” is a chemical compound with the molecular formula C8H5ClN2O3 and a molecular weight of 212.59 . It is a solid crystal at room temperature .

Proteomics Research

This compound has been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.

Antifungal Activity

Benzoxazole derivatives, including “5-Chloro-2-methyl-6-nitro-1,3-benzoxazole”, have demonstrated antifungal activity . This suggests potential applications in the development of new antifungal drugs or treatments.

Antimicrobial Activity

The presence of electron-withdrawing groups in benzoxazole derivatives can improve their antimicrobial activity . This indicates that “5-Chloro-2-methyl-6-nitro-1,3-benzoxazole” could be studied for potential use in combating various microbial infections.

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)7(11(12)13)3-8(6)14-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNUPKJPTAHIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377454 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-6-nitro-1,3-benzoxazole | |

CAS RN |

13452-16-9 | |

| Record name | 5-chloro-2-methyl-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.